5-(3-Fluorophenyl)isoxazole-3-carboxylic acid
CAS No.: 1188032-12-3
Cat. No.: VC2946044
Molecular Formula: C10H6FNO3
Molecular Weight: 207.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1188032-12-3 |
|---|---|
| Molecular Formula | C10H6FNO3 |
| Molecular Weight | 207.16 g/mol |
| IUPAC Name | 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C10H6FNO3/c11-7-3-1-2-6(4-7)9-5-8(10(13)14)12-15-9/h1-5H,(H,13,14) |
| Standard InChI Key | UDWKAAPHEXGBGV-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)F)C2=CC(=NO2)C(=O)O |
| Canonical SMILES | C1=CC(=CC(=C1)F)C2=CC(=NO2)C(=O)O |
Introduction
Structural Information
Molecular Properties
5-(3-Fluorophenyl)isoxazole-3-carboxylic acid is characterized by the molecular formula C₁₀H₆FNO₃ and has a molecular weight of 207.16 g/mol. The compound features a fluorophenyl group attached to an isoxazole ring, with a carboxylic acid group at position 3. This structural arrangement contributes significantly to its chemical reactivity and biological interactions.
Chemical Structure
The structure consists of three main components:
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A five-membered isoxazole heterocyclic ring containing adjacent nitrogen and oxygen atoms
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A 3-fluorophenyl group at position 5 of the isoxazole ring
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A carboxylic acid functional group at position 3 of the isoxazole ring
The compound is represented by the SMILES notation: C1=CC(=CC(=C1)F)C2=NOC(=C2)C(=O)O.
Synthesis Methods
Cycloaddition Reaction
The synthesis of 5-(3-Fluorophenyl)isoxazole-3-carboxylic acid typically involves a cycloaddition reaction between an alkyne and a nitrile oxide. In this process, the nitrile oxide is generated in situ from the corresponding nitro compound using a base like triethylamine, allowing for efficient formation of the isoxazole ring structure.
Biological Activities and Applications
Medicinal Chemistry Significance
5-(3-Fluorophenyl)isoxazole-3-carboxylic acid has considerable importance in medicinal chemistry due to the diverse biological activities associated with isoxazole derivatives. The compound's structure enables interaction with specific molecular targets within biological systems, potentially modulating enzyme or receptor activity.
Research Findings
Effect on Tumor Markers and Cell Cycle
Studies on related fluorophenyl-isoxazole derivatives revealed effects on α-fetoprotein (α-FP) secretion in Hep3B cells. Compound "2f" reduced α-FP secretion to 168.33 ng/mL, while compound "2d" reduced it to approximately 598.33 ng/mL, compared to 1116.67 ng/mL in untreated cells .
Cell cycle analysis indicated that compound "2f" induced arrest in the G2-M phase in 6.73% of total cells, slightly less than the effect of doxorubicin (7.4%) . Additionally, compounds "2b" and "2f" reduced the necrosis rate of Hep3B cells by a factor of 4 and shifted cells toward apoptosis .
Predicted Properties and Characteristics
For compounds structurally similar to 5-(3-Fluorophenyl)isoxazole-3-carboxylic acid, predicted collision cross-section data provides insights into potential mass spectrometry behavior. The following table presents predicted collision cross-section values for various adducts of a related compound:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 208.04045 | 142.4 |
| [M+Na]⁺ | 230.02239 | 154.7 |
| [M+NH₄]⁺ | 225.06699 | 149.1 |
| [M+K]⁺ | 245.99633 | 151.8 |
| [M-H]⁻ | 206.02589 | 144.1 |
| [M+Na-2H]⁻ | 228.00784 | 148.4 |
| [M]⁺ | 207.03262 | 144.4 |
| [M]⁻ | 207.03372 | 144.4 |
Table 1: Predicted collision cross-section values for adducts of a compound similar to 5-(3-Fluorophenyl)isoxazole-3-carboxylic acid .
Comparative Analysis with Related Compounds
Structural Isomers
The structural isomer 3-(3-fluorophenyl)isoxazole-5-carboxylic acid shares the same molecular formula (C₁₀H₆FNO₃) but differs in the positions of the fluorophenyl and carboxylic acid groups on the isoxazole ring . This positional difference potentially affects biological activity and chemical reactivity.
Similar Derivatives
The compound 5-(3-Hydroxy-phenyl)-isoxazole-3-carboxylic acid represents a closely related derivative where the fluorine atom is replaced by a hydroxyl group . This substitution changes the electronic properties and hydrogen bonding capabilities of the molecule, potentially affecting its biological interactions.
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